molecular formula C14H25N3O3 B6139500 4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone

4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone

Cat. No. B6139500
M. Wt: 283.37 g/mol
InChI Key: XAFPEFNURBLZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone, also known as PNU-22394, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of 4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone has been shown to enhance the activity of the α7nAChR, leading to increased release of neurotransmitters such as dopamine and acetylcholine. This can result in improved cognitive function and neuroprotection in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is its relatively low toxicity and good solubility in water, making it suitable for use in in vitro and in vivo experiments. However, its potency can vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacological properties.

Future Directions

There are several potential future directions for research on 4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone. These include further studies on its mechanism of action and potential therapeutic applications in neurological and psychiatric disorders, as well as investigations into its potential use as a tool compound for studying the α7nAChR and related receptors. Additionally, the development of more potent and selective modulators of this receptor could lead to the discovery of new treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone can be synthesized through a multi-step process involving the reaction of isobutyraldehyde with 2-(1,2-oxazinan-2-yl)acetic acid, followed by the reduction of the resulting acid to the corresponding alcohol and subsequent reaction with piperazine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as potential therapeutic effects in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

4-(2-methylpropyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-11(2)10-16-7-5-15-14(19)12(16)9-13(18)17-6-3-4-8-20-17/h11-12H,3-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPEFNURBLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone

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